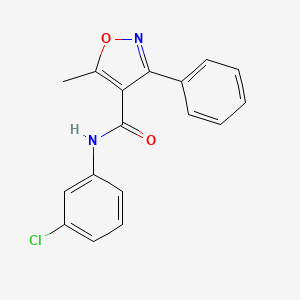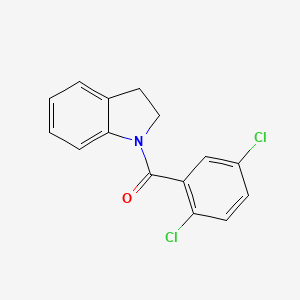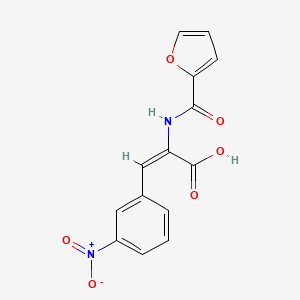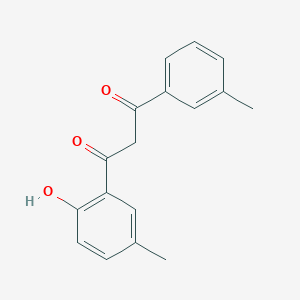
2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione, also known as coumarin, is a natural organic compound that belongs to the benzopyrone class. It is widely distributed in plants, such as tonka beans, cinnamon, and sweet clover, and has been used for medicinal and culinary purposes for centuries. Coumarin has gained significant attention in scientific research due to its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, anticoagulant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is complex and varies depending on the biological activity being investigated. Coumarin has been reported to inhibit various enzymes and signaling pathways involved in cancer cell growth and inflammation, such as NF-κB, COX-2, and MMPs. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Coumarin has been shown to activate AMPK and PPARs, which are involved in glucose and lipid metabolism. Additionally, 2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been reported to inhibit platelet aggregation and increase the production of nitric oxide, which may contribute to its anticoagulant and vasodilatory effects.
Biochemical and Physiological Effects:
Coumarin and its derivatives have been shown to have diverse biochemical and physiological effects. Coumarin has been reported to modulate the expression and activity of various enzymes, such as cytochrome P450, SOD, and CAT. It also exhibits anti-inflammatory and antioxidant effects by reducing the production of reactive oxygen species and pro-inflammatory cytokines. Coumarin has been shown to regulate glucose and lipid metabolism by increasing insulin sensitivity and reducing hepatic gluconeogenesis. Additionally, 2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been reported to improve endothelial function and reduce blood pressure, which may be beneficial for the prevention of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
Coumarin and its derivatives have several advantages for lab experiments, including their low cost, easy availability, and diverse biological activities. Coumarin can be easily synthesized by various methods and can be modified to generate derivatives with improved activity and selectivity. However, 2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione also has some limitations for lab experiments, such as its low solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, 2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been reported to have some toxic effects, such as hepatotoxicity and genotoxicity, which may limit its therapeutic applications.
Future Directions
Coumarin research has gained significant attention in recent years, and several future directions can be explored to further understand its biological activities and therapeutic potential. Some of the future directions include:
1. Development of 2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione derivatives with improved activity and selectivity for specific diseases.
2. Investigation of the molecular mechanisms underlying the diverse biological activities of 2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione and its derivatives in preclinical and clinical studies.
4. Exploration of the potential synergistic effects of 2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione with other drugs or natural compounds.
5. Investigation of the toxic effects of 2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione and its derivatives and the development of safer alternatives.
In conclusion, 2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is a natural organic compound with diverse biological activities and therapeutic potential. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Coumarin research has the potential to contribute to the development of new drugs and therapies for various diseases, and further investigations are warranted to fully understand its therapeutic potential.
Synthesis Methods
Coumarin can be synthesized by various methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde and acetic anhydride in the presence of sodium acetate and a catalyst, such as p-toluenesulfonic acid. The Pechmann condensation is the reaction between phenols and β-ketoesters, which is catalyzed by acidic conditions. The Knoevenagel condensation is the reaction between aldehydes or ketones and malonic acid or its derivatives, which is catalyzed by a base, such as piperidine. These methods have been extensively used for the synthesis of 2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione and its derivatives.
Scientific Research Applications
Coumarin and its derivatives have been investigated for their potential therapeutic applications in various diseases, such as cancer, inflammation, diabetes, and cardiovascular diseases. Coumarin has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Coumarin has been reported to have hypoglycemic and hypolipidemic effects, which may be beneficial for the treatment of diabetes and hyperlipidemia. Additionally, 2,7,7-trimethyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to have anticoagulant and vasodilatory effects, which may be useful for the prevention and treatment of cardiovascular diseases.
properties
IUPAC Name |
2,7,7-trimethyl-6,8-dihydrochromene-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-4-8(13)11-9(14)5-12(2,3)6-10(11)15-7/h4H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVCHXKUDQEKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,6-dichlorobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5846840.png)
![5-methyl-3-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5846846.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide](/img/structure/B5846853.png)



![N-(3,4-dimethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5846881.png)
![4-fluoro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5846891.png)


![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5846918.png)
